![molecular formula C8H4Br2ClF B1484433 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene CAS No. 1881272-50-9](/img/structure/B1484433.png)
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
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Overview
Description
The compound “2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2,2-dibromovinyl)phenol, has been reported. It was prepared from 4-hydroxybenzaldehyde and carbon tetrabromide in CH2Cl2 under Corey–Fuchs conditions . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yielding selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2,2-Dibromovinyl)benzene, has been reported. The molecular formula for (2,2-Dibromovinyl)benzene is C8H6Br2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,2-Dibromovinyl)benzene, have been reported. It has a molecular weight of 261.94 and is a liquid at room temperature .Scientific Research Applications
Spectroscopic Analysis and Structural Characterization
FTIR and Raman Spectroscopy 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has been studied using FTIR and Raman spectroscopy. Investigations into this compound focus on understanding its vibrational characteristics, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations. The potential energy constants derived from these studies are refined through numerical methods, aiding in the detailed understanding of its molecular structure and dynamics (Ilango et al., 2008).
Crystallography In crystallography, the structure of related compounds like flufenoxuron, a benzoylurea pesticide, has been determined, providing insights into the molecular conformation, intermolecular interactions, and the three-dimensional architecture of such molecules. This includes studies on the dihedral angles between rings and the formation of hydrogen bonds and π–π interactions, which contribute to the compound's stability and properties (Jeon et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Organic Intermediates Research has also explored the synthesis of structurally similar compounds, highlighting their importance as organic intermediates in pharmaceutical production, such as ciprofloxacin. Techniques like diazotization and fluorination are crucial in these processes, underscoring the compound's relevance in the synthesis of broad-spectrum antibiotics and other pharmaceuticals (Wang, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene, also known as deltamethrin, is the nervous system of pests and parasites . Deltamethrin has high insecticidal activity and is less toxic to mammals .
Mode of Action
Deltamethrin interacts with its targets by affecting the sodium channels in the nerve cells . This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death of the pests and parasites .
Biochemical Pathways
Upon entering the natural environment, deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain . The metabolism of deltamethrin involves the formation of metabolites and enzymes . The acid moiety, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is transformed into conjugates, chiefly in the form of glucuronide, and excreted in urine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of deltamethrin involve its absorption into the body, distribution within the body, metabolism into different forms, and excretion from the body
Result of Action
The molecular and cellular effects of deltamethrin’s action include neurotoxicity, immunotoxicity, endocrine disruption toxicity, reproductive toxicity, and hepatorenal toxicity . These effects vary among different organisms and depend on the concentration of deltamethrin and the duration of exposure .
Action Environment
Environmental factors such as soil organic matter content, water content, and pH value influence the action, efficacy, and stability of deltamethrin . After application, the majority of deltamethrin is transferred to the soil environment and is mainly distributed in the top soil . It is strongly adsorbed in soil and can enter organisms through the food chain .
properties
IUPAC Name |
4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGTYTYJWCHVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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